An In-Depth Technical Guide to Indolizine-2-carbonitrile: Structure, Synthesis, and Applications
An In-Depth Technical Guide to Indolizine-2-carbonitrile: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of Indolizine-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its precise chemical identity, explore efficient synthetic methodologies with mechanistic insights, and survey its current and potential applications, particularly in the realm of drug development. This document is intended for researchers, chemists, and professionals engaged in the fields of organic synthesis and pharmaceutical sciences.
Core Compound Identification: Indolizine-2-carbonitrile
Indolizine is an aromatic, nitrogen-containing fused heterocyclic system, isomeric with the more common indole.[1] It consists of a pyridine ring fused to a pyrrole ring, with the nitrogen atom at the bridgehead position. This 10-π electron aromatic system forms the core of numerous alkaloids and synthetically valuable molecules, making it a "privileged scaffold" in drug discovery.[2] The specific derivative, Indolizine-2-carbonitrile, is distinguished by the presence of a nitrile (-C≡N) group at the 2-position of the indolizine ring, a modification that significantly influences its electronic properties and biological activity.
The definitive IUPAC name for the compound is Indolizine-2-carbonitrile .
Chemical Structure and Numbering
The structure of Indolizine-2-carbonitrile is based on the standard numbering of the indolizine ring system, which begins at the carbon adjacent to the nitrogen in the five-membered ring.
Caption: Chemical structure of Indolizine-2-carbonitrile with IUPAC numbering.
Key Compound Identifiers
A summary of essential data for Indolizine-2-carbonitrile is provided below for quick reference and unambiguous identification.
| Identifier | Value | Source |
| CAS Number | 153274-67-0 | [3][4] |
| Molecular Formula | C₉H₆N₂ | [3] |
| Molecular Weight | 142.16 g/mol | [3] |
| SMILES | C1=CC2=CC(=CN2C=C1)C#N | [3] |
| MDL Number | MFCD09879893 | [3] |
Synthesis and Mechanistic Considerations
The synthesis of the indolizine core is a well-established area of organic chemistry, with several classical and modern methods available.[5] Common strategies include the Tschitschibabin reaction, 1,3-dipolar cycloadditions of pyridinium ylides, and various intramolecular cyclization reactions.[2][6][7]
For the specific synthesis of Indolizine-2-carbonitrile, modern, efficient methods are preferred to achieve high yields and purity, which are critical for subsequent applications in drug development.
Featured Protocol: Microwave-Assisted Synthesis from Morita-Baylis-Hillman Adducts
A highly efficient, one-step synthesis of Indolizine-2-carbonitrile has been reported using microwave irradiation, starting from Morita-Baylis-Hillman adducts (MBHA).[8] This approach is notable for its good-to-high yields (70-81%) and rapid reaction times.[8]
Causality and Expertise: The choice of microwave assistance is a key experimental decision. Unlike conventional heating, microwave irradiation provides rapid, uniform heating throughout the reaction vessel. This often leads to a dramatic reduction in reaction time, minimization of side product formation, and improved yields, which is a significant advantage in process chemistry and library synthesis.
Caption: Workflow for microwave-assisted synthesis of Indolizine-2-carbonitrile.
Step-by-Step Methodology
-
Reactant Preparation: A solution of the appropriate Morita-Baylis-Hillman adduct (derived from an activated alkene and an aldehyde) and a suitable pyridine derivative is prepared in a high-boiling point solvent (e.g., DMF, NMP) within a sealed microwave reaction vessel.
-
Microwave Reaction: The vessel is placed in a dedicated microwave synthesizer. The reaction is subjected to a set temperature (e.g., 120-150 °C) and power for a short duration (e.g., 10-30 minutes).
-
Self-Validation: The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS to determine the point of optimal conversion and minimize degradation.
-
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is typically removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water or brine to remove inorganic impurities.
-
Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. Final purification is achieved via flash column chromatography on silica gel to yield pure Indolizine-2-carbonitrile.
-
Characterization: The identity and purity of the final compound are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Research and Drug Development
The unique electronic and structural features of the indolizine scaffold make its derivatives, including Indolizine-2-carbonitrile, highly valuable in both medicinal chemistry and materials science.
Antiviral Activity
Indolizine-2-carbonitrile has demonstrated notable potential as an antiviral agent. It has been shown to inhibit the replication of influenza A virus.[3]
-
Mechanism of Action: The compound functions as an inhibitor of the viral RNA polymerase.[3] By targeting this crucial enzyme, it effectively prevents the transcription and subsequent replication of the viral genome, thereby halting the propagation of the virus.[3] This mechanism is particularly promising as it may also be effective against resistant viral strains.[3] There is also evidence to suggest activity against other non-nucleoside reverse transcriptases, such as those from HIV.[3]
Caption: Mechanism of antiviral action for Indolizine-2-carbonitrile.
Broader Pharmacological Potential
The indolizine core is a versatile scaffold found in compounds with a wide array of biological activities. The introduction of the 2-carbonitrile moiety can modulate this activity, offering a strategic handle for developing new therapeutic agents.
| Pharmacological Activity | Context and Examples | Source(s) |
| Antimicrobial | Indolizine derivatives have shown activity against various bacterial and fungal pathogens. | [9] |
| Anti-inflammatory | Certain substituted indolizines act as potent inhibitors of enzymes like PLA2 involved in the inflammatory cascade. | |
| Anticancer | The indolizine moiety is present in natural alkaloids with antitumor properties, and synthetic derivatives are actively being explored. | [9] |
| CNS Depressant | Mannich bases of 2-phenylindolizines have shown pronounced central nervous system depressant effects. | [2] |
| Enzyme Inhibition | Substituted indolizine-carbonitriles have been identified as inhibitors of phosphatases involved in infectious diseases. | [2] |
| Antioxidant | The electron-rich nature of the ring system imparts antioxidant properties to many indolizine derivatives. | [6] |
Materials Science and Optoelectronics
Beyond pharmacology, the conjugated π-system of Indolizine-2-carbonitrile gives it distinct optical properties.[3] Its strong fluorescence, a characteristic feature of the planar indolizine core, makes it a candidate for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) or as a fluorescent probe in biological imaging.[3]
Conclusion
Indolizine-2-carbonitrile is a synthetically accessible and highly versatile heterocyclic compound. Its definitive structure, characterized by the IUPAC name Indolizine-2-carbonitrile, serves as a foundation for its diverse applications. Efficient synthetic routes, particularly those leveraging modern techniques like microwave assistance, enable its production for research and development. With proven antiviral activity and a scaffold known for a wide spectrum of pharmacological effects, Indolizine-2-carbonitrile represents a valuable building block for the next generation of therapeutics and advanced functional materials.
References
-
PubChem. (n.d.). 7-methyl-8-oxo-7H-indolizine-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Cunha, S. M. D., de Oliveira, R. G., & Vasconcellos, M. (2013). Microwave-assisted convenient syntheses of 2-indolizine derivatives from Morita-Baylis-Hillman adducts: new in silico potential ion channel modulators. ResearchGate. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Indolizine- A Privileged Biological Scaffold. Der Pharma Chemica. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of indolizine-1-carbonitrile derivatives. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A direct method for the synthesis of indolizine derivatives from easily available aromatic ketones, pyridines, and acrylonitrile derivatives. Semantic Scholar. Retrieved from [Link]
-
Journal of Basic and Clinical Pharmacy. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). indolizine-a-privileged-biological-scaffold.pdf. Der Pharma Chemica. Retrieved from [Link]
-
Wang, Y., et al. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Indolizine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Indolizine-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Indolizine. Wikipedia. Retrieved from [Link]
-
International Journal of Engineering Trends and Technology. (2024). Recent Advances in the Synthesis of Indolizines and their Derivatives. IJETT. Retrieved from [Link]
Sources
- 1. Indolizine - Wikipedia [en.wikipedia.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Indolizine-2-carbonitrile | 153274-67-0 | DGA27467 [biosynth.com]
- 4. indolizine-2-carbonitrile CAS#: 153274-67-0 [chemicalbook.com]
- 5. ijettjournal.org [ijettjournal.org]
- 6. jbclinpharm.org [jbclinpharm.org]
- 7. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
